molecular formula C5H5F7O B8064270 (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol CAS No. 85571-83-1

(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol

Cat. No. B8064270
CAS RN: 85571-83-1
M. Wt: 214.08 g/mol
InChI Key: RBPHBIMHZSTIDT-UWTATZPHSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s reactivity with other substances .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

properties

IUPAC Name

(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPHBIMHZSTIDT-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897563
Record name (-)-1-Perfluoropropylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol

CAS RN

85571-83-1
Record name (-)-1-Perfluoropropylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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